

FIIN-2 Probe Design and Characterization

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Compound Focus: FIIN-2

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The **FIIN-2** chemical probe was designed to address challenges associated with Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors, such as unquantifiable target engagement and undefined off-target effects [1]. The probe, designated **FP1**, was developed based on the **FIIN-2** inhibitor scaffold.

Feature	Description
Parent Compound	FIIN-2 (irreversible covalent pan-FGFR inhibitor) [1] [2]
Probe Name	FP1 [1]
Core Design Strategy	Activity-Based Probe (ABP) derived from FIIN-2 [1]
Key Functionality	Incorporates a tag for labeling and visualization (e.g., via click chemistry) [1]
Primary Application	Target identification, engagement quantification, and off-target profiling of FGFR covalent inhibitors [1]

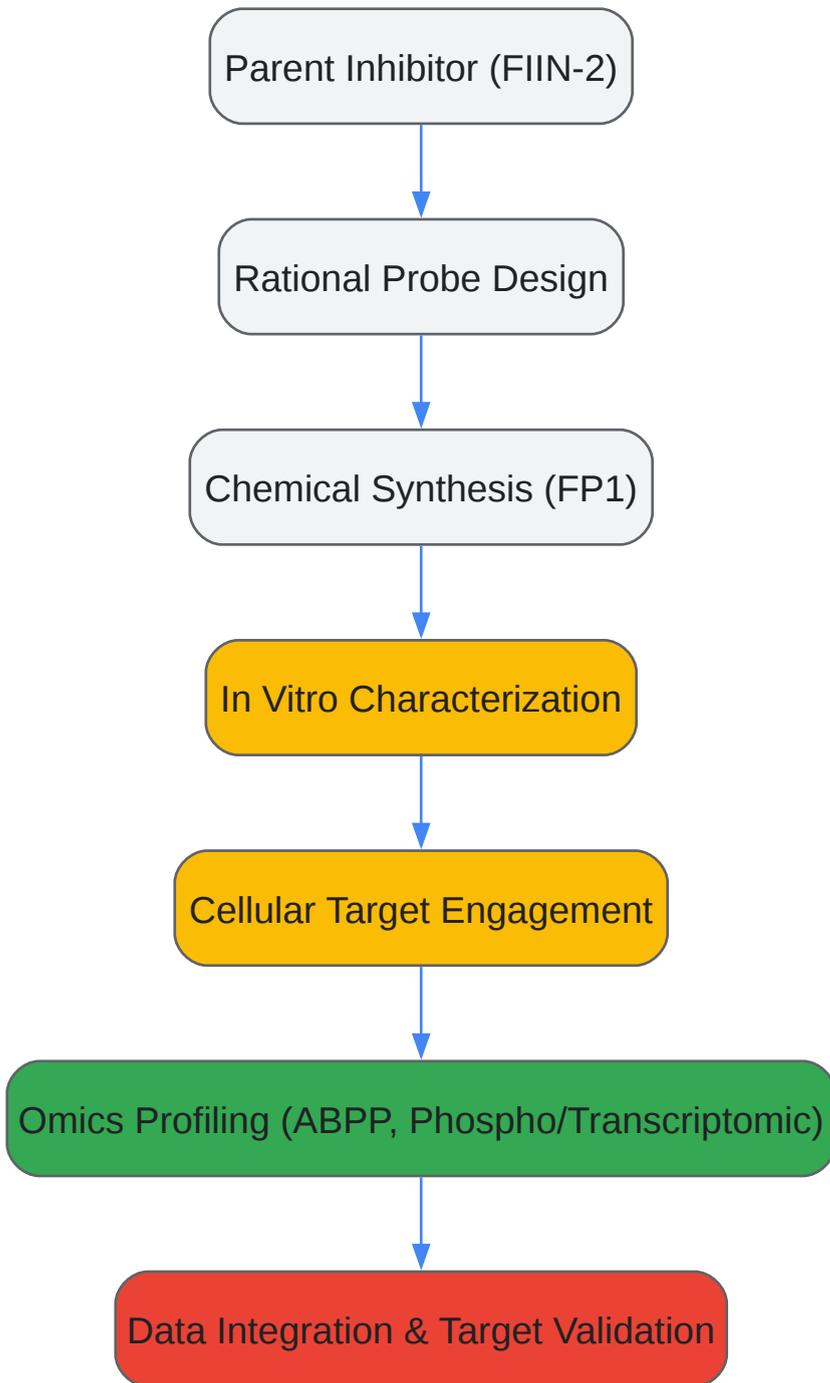
The probe **FP1** was reported to have inhibitory potency comparable to the original **FIIN-2** compound. It enables precise labeling and visualization of both wild-type and mutant FGFR1-4 in vitro and in situ [1].

Experimental Workflows and Applications

The power of the **FIIN-2** probe is demonstrated through integrated multi-omics approaches. The table below summarizes the key methodologies cited in the research.

Method / Assay	Key Objective / Finding
Activity-Based Protein Profiling (ABPP)	Identified spectrum of FIIN-2 targets (e.g., in MDA-MB-453 cells); mapped on- and off-target activities [1].
Integrative Multi-Omics Analysis	Elucidated full spectrum of target proteins, signaling pathways, and downstream effectors in hepatocellular carcinoma (HCC) models [2]. This included chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses.
Target Engagement Assay (Live Cells)	Confirmed direct binding and selectivity of probe to intended target in a cellular environment [3].
Click Chemistry	Facilitated the attachment of visualization tags (e.g., fluorophores) to the probe after it has bound to its targets [1].

The following diagram illustrates the general workflow for developing and applying a chemical probe like FP1, from design to target validation.



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> High-level workflow for developing a chemical probe from initial design to final target validation.

A Framework for Covalent Probe Design

The design of **FIIN-2**'s probe, FP1, follows established principles for high-quality chemical probes [4] [3]. The process must account for multiple structural states during covalent binding, as shown in the following mechanism overview.



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> Key states in the covalent ligation process, from initial binding to the final product.

For a probe to be considered high-quality, it should meet specific criteria [3]:

- **High Affinity:** Biochemical potency < 100 nM.
- **Good Cellular Potency:** Cellular activity < 1 μ M.
- **Excellent Selectivity:** >30-fold selectivity over closely related proteins.
- **Demonstrated Target Engagement:** Direct measurement of binding in live cells.

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